Home > Products > Screening Compounds P146949 > ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate - 330818-31-0

ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Catalog Number: EVT-2783221
CAS Number: 330818-31-0
Molecular Formula: C15H22N4O4S
Molecular Weight: 354.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a synthetic derivative of xanthine, a purine base found in various organisms. Xanthine derivatives are widely studied for their diverse biological activities and are often used as pharmacological tools to investigate specific biological pathways. This particular compound has been explored for its potential as an anti-obesity agent [].

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 23.5 nM. [] It exhibits moderate antihyperglycemic activity compared to the standard drug Linagliptin in oral glucose tolerance tests (OGTT). [] Additionally, (R)-40 effectively improves the pathological state of diet-induced obesity (DIO) mice. [] Molecular docking studies indicate favorable binding affinity between (R)-40 and the DPP-IV active site. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This series of compounds, encompassing both 7-alkyl and 2-ethyl substituted derivatives, were synthesized and evaluated as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. [] They represent a class of potential hypocholesterolemic agents. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 7,8-disubstituted theophylline derivatives, containing a pyrazole ring, were synthesized and evaluated for their antioxidant and anti-inflammatory properties. [] Some derivatives, particularly those with a phenylalyl radical at the 7-position, displayed potent antioxidant activity, exceeding Trolox in inhibiting lipid peroxidation. [] They also exhibited notable anti-inflammatory activity by inhibiting soybean lipoxygenase (LOX). []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

Compound Description: [3H]KF17837S is a selective adenosine A2A receptor antagonist radioligand. [] It exhibits high affinity (Kd = 7.1 nM) and limited capacity (Bmax = 1.3 pmol/mg protein) for the adenosine A2A receptor in rat striatal membranes. []

[3H]N-benzo[1,3]dioxol-5-yl-2-[5-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl-oxy]-acetamide] ([3H]MRE 2029-F20)

Compound Description: [3H]MRE 2029-F20 is a selective and high-affinity radioligand for the human A2B adenosine receptor (hA2B). [] It displays a Kd of 2.8 nM for hA2B and demonstrates potent antagonism against agonist-induced cAMP accumulation and phospholipase C activation in recombinant and native cells expressing A2B receptors. []

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: Compound 1, containing chalcogenamide groups, demonstrated potential as a pharmacorrection medication for alimentary obesity treatment in a rat model. [] Administering Compound 1 to rats on a high-fat diet resulted in significant weight reduction. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Compound 2, containing a chalcogenamide group, was investigated for its potential in treating alimentary obesity. [] Although it exhibited some weight-reducing effects in a rat model, its efficacy was lower compared to Compound 1. []

6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)hexanoic acid monohydrate

Compound Description: This compound, a 7-substituted 1,3-dimethylxanthine derivative, was synthesized and its crystal structure was analyzed. [] The study revealed the formation of hydrogen bonds between the xanthine moiety and water molecules, resulting in layered crystal packing. []

C-11, a 3-Methyl-1H-Purine-2,6-Dione Derivative

Compound Description: C-11 represents a 3-methyl-1H-purine-2,6-dione derivative investigated as a potential anti-obesity compound. [] Although its exact structure is not provided in the abstract, its metabolites were characterized in vivo using advanced analytical techniques. []

8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene

Compound Description: This compound serves as a key building block in constructing penta- and hexacyclic heterocyclic systems. [] Its reaction with sulfur-containing pyridine systems, such as 3-cyanopyridine-2(1H)-thiones and 3-cyano-pyridine-2(1H)-thiolates, leads to the formation of complex heterocycles through a cascade reaction. []

Properties

CAS Number

330818-31-0

Product Name

ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

Molecular Formula

C15H22N4O4S

Molecular Weight

354.43

InChI

InChI=1S/C15H22N4O4S/c1-4-6-7-8-19-11-12(18(3)14(22)17-13(11)21)16-15(19)24-9-10(20)23-5-2/h4-9H2,1-3H3,(H,17,21,22)

InChI Key

YVRWLWZMARWRLR-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.